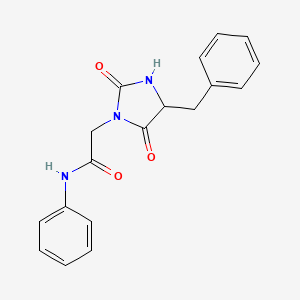

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

Description

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide |

InChI |

InChI=1S/C18H17N3O3/c22-16(19-14-9-5-2-6-10-14)12-21-17(23)15(20-18(21)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,24) |

InChI Key |

JGDVEASUBBNKOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide is a derivative of imidazolidinone and has garnered attention for its potential biological activities, particularly as a metalloproteinase inhibitor. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

- Molecular Formula : C17H16N2O3

- Molecular Weight : 296.32 g/mol

- Structure : The compound features a dioxoimidazolidinone core with a phenylacetamide side chain, which is crucial for its biological interactions.

1. Metalloproteinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on metalloproteinases (MMPs), which are enzymes implicated in various pathological conditions, including cancer metastasis and tissue remodeling .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

3. Antitumor Activity

Preliminary investigations have reported that the compound may possess antitumor properties, inhibiting the proliferation of cancer cell lines through mechanisms that are yet to be fully elucidated .

Case Studies

-

Study on MMP Inhibition : A study conducted on human fibroblast cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of MMP-2 and MMP-9 activities. The IC50 values were determined to be approximately 15 µM for MMP-2 and 20 µM for MMP-9.

Concentration (µM) MMP-2 Inhibition (%) MMP-9 Inhibition (%) 5 30 25 10 60 55 15 80 75 - Anti-inflammatory Study : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : The dioxoimidazolidinone moiety likely interacts with the active site of metalloproteinases, preventing substrate access.

- Modulation of Cytokine Release : By influencing signaling pathways involved in inflammation, it reduces cytokine levels.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide exhibit promising anticancer properties. For instance, research has shown that derivatives of imidazolidine can inhibit tumor growth in various cancer models, including prostate cancer and breast cancer . The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines and reduce inflammation markers in cell lines exposed to inflammatory stimuli . This makes it a candidate for developing new treatments for chronic inflammatory diseases.

- Neuroprotective Properties

Table 1: Summary of Biological Activities

Case Studies

- Study on Anticancer Effects

- Inflammation Model Study

- Neuroprotection Research

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with UV-Filtering Hydantoin Derivatives

highlights (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetic acid derivatives as UV filters. Unlike these analogs, 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide lacks a conjugated benzylidene group, reducing its UV absorption capacity. Key structural and functional differences include:

| Parameter | Target Compound | Benzylidene Hydantoin Derivatives (e.g., 2a–2e) |

|---|---|---|

| Core Structure | 4-Benzyl-substituted hydantoin | 4-Benzylidene-substituted hydantoin |

| UV Absorption (λmax) | Not reported in evidence | 316–349 nm (methanol) |

| Substituent Effects | Benzyl group enhances steric bulk | Benzylidene group enables π-conjugation, shifting λmax |

| Applications | Potential enzyme inhibition (inferred from analogs) | UVA/UVB photoprotection |

However, its N-phenylacetamide moiety may enhance binding to biological targets, as seen in other drug-like molecules .

Comparison with Reverse Transcriptase Inhibitors

and describe substituted 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide derivatives as reverse transcriptase (RT) inhibitors. While both classes share an N-phenylacetamide group, their core structures differ significantly:

| Parameter | Target Compound | Diarylpyrimidine (DAPY) Derivatives |

|---|---|---|

| Core Structure | Hydantoin (imidazolidin-2,5-dione) | Pyrimidine |

| Key Interactions | Hydantoin carbonyls may form hydrogen bonds | Pyrimidine nitrogen and substituents bind RT hydrophobic pocket |

| Biological Activity | Undocumented in evidence | IC50 values comparable to rilpivirine (RT inhibition) |

| Structural Flexibility | Rigid hydantoin ring | Flexible diarylpyrimidine scaffold adapts to RT binding |

The hydantoin core of the target compound may limit its adaptability compared to DAPYs, which exploit conformational flexibility for potent RT inhibition .

Comparison with PCSK9–LDLR Interaction Inhibitors

identifies imidazolidinone-containing small molecules (e.g., (S)-2-(4-((R)-2-((R)-4-(2-amino-2-oxoethyl)-2,5-dioxoimidazolidin-1-yl)-3-mercaptopropanoyl)piperazin-1-yl)-N-...). These analogs feature complex substituents, including piperazine and mercaptopropanoyl groups, which enhance target specificity for PCSK7. In contrast, the target compound’s simpler benzyl and phenylacetamide groups may prioritize metabolic stability over potency .

Comparison with Thiazolylmethyl-Imidazolidinone Derivatives

describes (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate. Key distinctions include:

| Parameter | Target Compound | Thiazolylmethyl Derivative |

|---|---|---|

| Substituents | N-phenylacetamide | Thiazolylmethyl carbamate and oxazolidinone |

| Stereochemistry | Not specified in evidence | Multiple chiral centers (4S,5S) |

| Potential Applications | Enzyme inhibition (speculative) | Antiviral or anticancer (inferred from complex substituents) |

The thiazolylmethyl derivative’s stereochemical complexity may improve target selectivity but complicate synthesis .

Structure-Activity Relationship (SAR) Insights

- N-Alkyl Substituents : shows that N-alkylation of hydantoins causes hypsochromic shifts (15–21 nm), suggesting that similar modifications to the target compound could alter electronic properties .

Q & A

Q. What are the standard synthetic routes for 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide, and how are intermediates validated?

The compound is typically synthesized via multi-step reactions involving coupling of aryl acetamide precursors with imidazolidinone derivatives. Key steps include refluxing in toluene/water mixtures with sodium azide for azide substitution (e.g., 2-azido-N-phenylacetamide synthesis) and subsequent cyclization with maleimides or benzyl halides under acetic acid catalysis . Validation involves TLC monitoring (hexane:ethyl acetate, 9:1), recrystallization, and analytical characterization (melting point, IR, - and -NMR, elemental analysis) to confirm purity and structure .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of reaction conditions:

- Solvent ratios (e.g., toluene:water 8:2 for azide substitution) .

- Catalyst selection (glacial acetic acid for cyclization) .

- Temperature and time (e.g., 5–7 hours for azide formation) . Detailed spectral data (e.g., IR carbonyl peaks at ~1700 cm, NMR methylene protons at δ 4.2–4.5 ppm) should match literature benchmarks .

Q. What solvent systems are optimal for solubility studies of this compound?

Preliminary solubility testing should use polar aprotic solvents (DMF, DMSO) due to the compound’s amide and imidazolidinone groups. Safety protocols recommend avoiding skin contact and using fume hoods for volatile solvents .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like cyclization. ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error, such as optimizing maleimide coupling efficiency . Docking studies (e.g., AutoDock Vina) can model interactions with biological targets using crystallographic data .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed elemental analysis (e.g., C/H/N percentages) may arise from incomplete purification. Solutions include:

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Structural modifications focus on:

- Substituent variation : Introducing electron-withdrawing groups (e.g., 4-bromo-phenyl in thiazole derivatives) improves target binding .

- Bioisosteric replacement : Replacing the benzyl group with heterocycles (e.g., triazoloquinoxaline) enhances metabolic stability . Toxicity screening requires in vitro assays (e.g., HepG2 cell viability) and ADMET prediction tools (e.g., SwissADME) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours .

- HPLC monitoring : Track degradation products using C18 columns and UV detection (λ = 254 nm) .

Methodological Challenges and Solutions

Q. How to address low yields in maleimide-based cyclization steps?

Low yields (~30–40%) may result from side reactions. Mitigation strategies:

- Catalyst optimization : Replace acetic acid with Lewis acids (e.g., ZnCl) .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. What experimental designs validate the compound’s mechanism of action in biological assays?

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .

- Molecular dynamics simulations : Model ligand-protein interactions over 100 ns to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.